N-methyl-N-phenyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-methyl-N-phenyl-1-benzoxepine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the class of benzoxepines, which are characterized by a seven-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-1-benzoxepine-4-carboxamide typically involves the reaction of benzoxepine-4-carboxylates with N-methyl-N-phenylamine. One common method includes the use of catalytic amounts of bismuth triflate (Bi(OTf)3) or acetic acid in toluene under reflux conditions . This reaction facilitates the formation of the desired compound through a one-pot synthesis approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
N-methyl-N-phenyl-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide: Used as a fungicide and known for its agricultural applications.
Uniqueness
N-methyl-N-phenyl-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-methyl-N-phenyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-19(16-8-3-2-4-9-16)18(20)15-11-12-21-17-10-6-5-7-14(17)13-15/h2-13H,1H3 |
InChI Key |
VHKDJWSFRYLYIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3OC=C2 |
Origin of Product |
United States |
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